molecular formula C18H17F3N4O B2432196 N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1427694-91-4

N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No. B2432196
CAS RN: 1427694-91-4
M. Wt: 362.356
InChI Key: KJVXROOPFPCKIZ-UHFFFAOYSA-N
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Description

The compound “N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has a fluorine atom substituted for a hydrogen atom in a methyl group . It also contains a cyanocyclopentyl group, which is a cyclopentyl ring with a nitrile (-CN) substituent.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution and reactivity of the molecule . The pyrazole ring is aromatic and planar, which could contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition . The nitrile group in the cyanocyclopentyl moiety could undergo hydrolysis, reduction, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and permeability .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, compounds containing a trifluoromethyl group can be potentially hazardous due to the high reactivity of the -CF3 group .

properties

IUPAC Name

N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c1-12-15(16(26)24-17(11-22)7-2-3-8-17)10-23-25(12)14-6-4-5-13(9-14)18(19,20)21/h4-6,9-10H,2-3,7-8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVXROOPFPCKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

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